molecular formula C7H5NOS B1273760 5-(2-Thienyl)-1,3-oxazole CAS No. 70380-70-0

5-(2-Thienyl)-1,3-oxazole

Cat. No.: B1273760
CAS No.: 70380-70-0
M. Wt: 151.19 g/mol
InChI Key: VGBKCFRTMPSJLX-UHFFFAOYSA-N
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Description

5-(2-Thienyl)-1,3-oxazole: is a heterocyclic compound that features a five-membered ring structure containing both oxygen and nitrogen atoms. The compound is characterized by the presence of a thienyl group attached to the oxazole ring. This unique structure imparts specific chemical properties and reactivity, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

5-(2-Thienyl)-1,3-oxazole is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .

Mode of Action

A related compound, 5-(2-thienyl)-valeric acid (tva), has been found to inhibit the growth of bacillus sphaericus . The inhibition was restored by the intermediates of biotin biosynthesis, dethiobiotin (DTB) and 7, 8-diaminopelargonic acid (DAPA), as well as biotin . This suggests that TVA may interact with enzymes involved in biotin biosynthesis.

Biochemical Pathways

Tva, a related compound, has been found to inhibit the dapa aminotransferase reaction, which is responsible for dapa synthesis from 7-keto-8-aminopelargonic acid (kapa) . This suggests that this compound may also affect the biotin biosynthesis pathway.

Pharmacokinetics

The pharmacokinetics of related compounds, such as antidiabetic drugs, have been studied in zucker diabetic fatty and sprague-dawley rats . These studies could provide a basis for understanding the pharmacokinetics of this compound.

Result of Action

Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Action Environment

The action of related compounds, such as antidiabetic drugs, can be influenced by factors such as the strain of the organism .

Biochemical Analysis

Biochemical Properties

5-(2-Thienyl)-1,3-oxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, affecting the metabolic pathways of other substances. Additionally, this compound can bind to proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in inflammation, thereby reducing inflammatory responses in cells. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For example, the binding of this compound to cytochrome P450 can result in enzyme inhibition or activation, depending on the specific isoform involved. This compound can also inhibit or activate other enzymes, such as kinases and phosphatases, which play critical roles in cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . The degradation products of this compound may have different biological activities compared to the parent compound. Long-term studies have indicated that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, this compound can cause toxic effects, including liver and kidney damage. The threshold for these adverse effects depends on the specific animal model and the duration of exposure. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risk of toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a crucial role in the oxidation of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic pathways are essential for the detoxification and elimination of this compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of a nuclear localization signal can facilitate the transport of this compound into the nucleus, where it can interact with transcription factors and other nuclear proteins. Similarly, mitochondrial targeting signals can direct this compound to the mitochondria, affecting mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Thienyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxylic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Thienyl)-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the oxazole ring to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the oxazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted oxazole compounds.

Scientific Research Applications

Chemistry: 5-(2-Thienyl)-1,3-oxazole is used as a building block in organic synthesis

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.

Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases. Its derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings.

Comparison with Similar Compounds

    Thiazole: Similar in structure but contains a sulfur atom instead of oxygen.

    Isoxazole: Contains an oxygen atom adjacent to the nitrogen atom in the ring.

    Oxadiazole: Features two nitrogen atoms in the five-membered ring.

Uniqueness: 5-(2-Thienyl)-1,3-oxazole is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and reactivity in chemical synthesis that may not be achievable with other similar compounds.

Properties

IUPAC Name

5-thiophen-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c1-2-7(10-3-1)6-4-8-5-9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBKCFRTMPSJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383896
Record name 5-(2-thienyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70380-70-0
Record name 5-(2-thienyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of p-toluenesulfonylmethyl isocyanide (3.0 g, 15.36 mmol) and Thiophene-2-carboxaldehyde (1.72 g, 15.36 mmol) in methanol (45 mL) under N2 is added potassium carbonate (2.12 g, 15.36 mmol). The mixture is heated to reflux for 5 hr, then cooled and concentrated in vacuum (cold water bath). The residue is partitioned between ether (100 mL) and water (100 mL). The organic layer is washed with water (100 mL), dried over magnesium sulfate and then concentrated in vacuum. The residue is purified over 35 g silica gel, eluted with ethyl acetate: heptane (1:5) to afford 5-thiophen-2-yl-oxazole (0.852 g, 37%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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